molecular formula C20H19ClN2O2 B2476256 3-chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851407-76-6

3-chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Cat. No. B2476256
CAS RN: 851407-76-6
M. Wt: 354.83
InChI Key: GGISNZNDCRLHBM-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is commonly referred to as CDEB and is a member of the benzamide family of compounds. CDEB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Scientific Research Applications

Antimicrobial Applications

Quinoline derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. For example, compounds with quinazoline structures have shown promising antibacterial and antifungal activities, indicating the potential of related structures like "3-chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide" in antimicrobial research (Desai, Shihora, & Moradia, 2007).

Anticancer Activity

Several quinoline derivatives have been synthesized and assessed for their anticancer activities. A study on quinazolinone analogs substituted with benzothiophene demonstrated significant antitubercular and antibacterial properties, hinting at the broader therapeutic potential of quinoline derivatives in oncology and infectious diseases (Rao & Subramaniam, 2015).

Synthetic Chemistry Applications

Research on the synthesis and characterization of new quinoline derivatives has provided valuable insights into their chemical properties and reactivity. For instance, studies on the dimerization of aminoquinoline benzamides under cobalt promotion have developed methodologies for creating complex molecular architectures, which are crucial for the development of new pharmaceuticals and materials (Grigorjeva & Daugulis, 2015).

Mechanism of Action

Target of Action

The compound “3-chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is a complex molecule that likely interacts with multiple targetsIt contains an indole nucleus and a quinoline moiety , both of which are known to interact with a variety of biological targets. Indole derivatives have been found to bind with high affinity to multiple receptors , and quinoline derivatives have unique roles in natural and synthetic chemistry and their biologically and pharmacological activities .

Mode of Action

For instance, indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Similarly, quinoline derivatives have been used in the synthesis of a variety of biologically active compounds .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole and quinoline derivatives , it is likely that this compound could influence a variety of biochemical pathways.

Pharmacokinetics

The presence of the indole and quinoline moieties could potentially influence its pharmacokinetic properties, as these structures are known to interact with various biological targets .

Result of Action

Given the broad range of biological activities associated with indole and quinoline derivatives , it is likely that this compound could have a variety of effects at the molecular and cellular level.

Action Environment

It is known that the compound is soluble in common organic solvents but insoluble in water , which could potentially influence its action and stability in different environments.

properties

IUPAC Name

3-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-12-6-7-14-10-16(20(25)23-18(14)13(12)2)8-9-22-19(24)15-4-3-5-17(21)11-15/h3-7,10-11H,8-9H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGISNZNDCRLHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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